Azido-PEG2-acid

描述

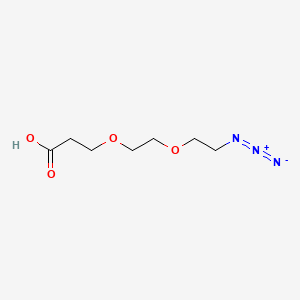

Structure

3D Structure

属性

IUPAC Name |

3-[2-(2-azidoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-10-9-2-4-14-6-5-13-3-1-7(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHDSRSXQAOLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1167575-20-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-carboxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167575-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312309-63-9 | |

| Record name | 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312309-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Azido-PEG2-acid: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-acid, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and materials science. This document details the molecule's core properties, provides explicit experimental protocols for its use, and illustrates a typical workflow for its application in creating molecular conjugates.

Core Properties of this compound

This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and orthogonal conjugation of two different molecules. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous media.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C7H13N3O4 | [2][3] |

| Molecular Weight | 203.2 g/mol | [2][3] |

| CAS Number | 1312309-63-9 | [2] |

| Purity | Typically ≥95% | [2] |

| Appearance | Colorless to light yellow liquid/oil | [3] |

| Solubility | Soluble in water and most organic solvents | [3] |

| Storage Conditions | Store at -20°C, keep dry and protected from light | [2][3] |

Experimental Protocols

The utility of this compound lies in the reactivity of its two terminal functional groups. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to form a stable triazole linkage with an alkyne-containing molecule.

Below is a detailed two-stage experimental protocol for a common application: the conjugation of a protein to a small molecule via the this compound linker.

Stage 1: Amide Bond Formation via EDC/NHS Chemistry

This stage involves the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine on a protein.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the protein of interest in the Reaction Buffer to a desired concentration (e.g., 2 mg/mL).

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare 10 mg/mL stock solutions of EDC and sulfo-NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

-

Add a 1.5-fold molar excess of both EDC and sulfo-NHS stock solutions to the this compound solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

-

-

Conjugation to the Protein:

-

Add a 10- to 20-fold molar excess of the activated this compound solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Purification:

-

To quench any unreacted sulfo-NHS esters, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.

-

Purify the resulting azide-functionalized protein using size-exclusion chromatography or dialysis to remove excess linker and reagents.

-

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This stage describes the "click" reaction between the azide-functionalized protein and an alkyne-containing small molecule.

Materials:

-

Azide-functionalized protein from Stage 1

-

Alkyne-containing small molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand

-

Reaction Buffer (e.g., PBS, pH 7.0)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of the alkyne-containing small molecule in a suitable solvent (e.g., DMSO).

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in water.

-

-

"Click" Reaction:

-

In a reaction tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing small molecule.

-

Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.

-

Add the copper catalyst solution to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation and Purification:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if fluorescent molecules are used.

-

Purify the final protein-small molecule conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

-

Visualizing the Workflow

The following diagrams illustrate the chemical structures and the experimental workflow described in the protocols.

References

A Comprehensive Technical Guide to Azido-PEG2-acid (CAS 1312309-63-9)

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG2-acid, with the CAS number 1312309-63-9, is a heterobifunctional polyethylene glycol (PEG) linker. It is a valuable tool in the fields of bioconjugation, drug delivery, and nanotechnology. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

This compound is characterized by a terminal azide group (-N₃) and a terminal carboxylic acid group (-COOH), separated by a two-unit polyethylene glycol spacer. This structure imparts desirable properties such as hydrophilicity and biocompatibility to the molecules it modifies.[1] The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 1312309-63-9 | [3][4][5][6][7] |

| Molecular Formula | C₇H₁₃N₃O₄ | [3][4][5][7] |

| Molecular Weight | 203.19 g/mol | [3][4][7] |

| Appearance | Colorless to light yellow liquid | [4][5][7] |

| Purity | ≥95% | [2][3] |

| Solubility | Good solubility in water and most organic solvents. | [5] |

| Storage Conditions | Store at -20°C, keep in a dry place, and avoid sunlight. | [3][5][7] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of applications, including:

-

Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to lysine residues on the antibody, and the azide group can be used to attach the drug via click chemistry.[8]

-

PROTACs (Proteolysis Targeting Chimeras): This linker is well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[9] The linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.

-

Bioconjugation: this compound is widely used for labeling proteins and nucleic acids.[1]

-

Drug Delivery and Nanotechnology: Its ability to improve solubility and provide a stable linkage makes it useful in developing drug delivery systems and functionalized nanoparticles.[1]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

-

DIPEA (N,N-Diisopropylethylamine) (if the amine is a salt)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM in a reaction vessel.

-

In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM. If the amine is in a salt form (e.g., hydrochloride), add DIPEA (2-3 equivalents) to neutralize it.

-

-

Activation of Carboxylic Acid:

-

To the solution of this compound, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the solution of the amine-containing molecule to the activated this compound mixture.

-

Allow the reaction to stir at room temperature for 2-12 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using an appropriate method such as TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, the reaction mixture can be purified by standard chromatographic techniques.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

This protocol outlines a general method for the "click" reaction between the azide-functionalized molecule (e.g., a protein or a small molecule conjugated with this compound) and an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or other copper-stabilizing ligand

-

Degassed solvent (e.g., t-BuOH/H₂O 1:1 or DMSO)

-

Reaction vessel

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of Reactants:

-

In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a degassed solvent.

-

-

Preparation of Catalyst:

-

In a separate tube, premix CuSO₄·5H₂O (0.1 - 0.5 equivalents) and a copper-stabilizing ligand like THPTA (1.0 - 5.0 equivalents relative to copper).

-

-

Reaction Setup:

-

Add the copper/ligand solution to the main reaction mixture.

-

Add sodium ascorbate (5.0 equivalents) from a freshly prepared 1M solution in water.

-

Seal the vessel, purge with an inert gas (Argon or Nitrogen), and stir vigorously at room temperature for 12-24 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate typical experimental workflows involving this compound.

Caption: Workflow for amide bond formation using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. biochempeg.com [biochempeg.com]

- 4. purepeg.com [purepeg.com]

- 5. This compound CAS#: 1312309-63-9 [amp.chemicalbook.com]

- 6. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Analysis of Azido-PEG2-acid

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Azido-PEG2-acid. It is intended for researchers, scientists, and professionals in the field of drug development who utilize PEG linkers in their work. This document outlines the key spectroscopic characteristics, experimental protocols for data acquisition, and a visual workflow for the analysis process.

This compound is a heterobifunctional linker molecule commonly employed in bioconjugation and drug delivery applications.[1][2] Its structure incorporates an azide group, a hydrophilic diethylene glycol (PEG) spacer, and a terminal carboxylic acid. The azide functionality allows for "click chemistry" reactions with alkyne-containing molecules, while the carboxylic acid can be activated to react with primary amines.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[2-(2-azidoethoxy)ethoxy]propanoic acid[3][4] |

| Synonyms | N3-PEG2-COOH, 9-azido-4,7-dioxanonanoic acid[3] |

| CAS Number | 1312309-63-9[3][5] |

| Molecular Formula | C₇H₁₃N₃O₄[4][5] |

| Molecular Weight | 203.20 g/mol [4][5] |

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed by ¹H NMR and Mass Spectrometry. Commercial suppliers often provide data confirming that the spectra are consistent with the expected structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the structural elucidation of PEG-containing molecules.[6][7] The proton NMR spectrum of this compound exhibits characteristic signals for the methylene protons of the ethylene glycol backbone and the terminal functional groups.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.75 | Triplet | 2H | -O-CH₂ -CH₂-COOH |

| ~ 3.65 | Multiplet | 4H | -O-CH₂ -CH₂ -O- |

| ~ 3.60 | Triplet | 2H | N₃-CH₂-CH₂ -O- |

| ~ 3.40 | Triplet | 2H | N₃-CH₂ -CH₂-O- |

| ~ 2.60 | Triplet | 2H | -O-CH₂-CH₂ -COOH |

Note: Predicted chemical shifts are based on typical values for similar PEG structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common method for analyzing PEG compounds.[8]

Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 204.0979 |

| [M+Na]⁺ | 226.0798 |

| [M+K]⁺ | 242.0538 |

Note: The calculated m/z values are based on the monoisotopic mass of the most common isotopes.

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for this compound.

¹H NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition :

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[6]

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks to determine the relative number of protons.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

-

Data Acquisition :

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[8]

-

Acquire the mass spectrum in positive ion mode using an ESI source.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas temperature of 250-350 °C, and a nebulizer pressure of 20-40 psi.

-

-

Data Analysis :

-

Analyze the resulting spectrum to identify the mass-to-charge ratios of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).

-

Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7H13N3O4 | CID 60146181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ingenieria-analitica.com [ingenieria-analitica.com]

Navigating the Solution: A Technical Guide to the Solubility of Azido-PEG2-acid

For researchers, scientists, and drug development professionals, understanding the solubility of linker molecules is a critical first step in the successful design and execution of bioconjugation, drug delivery, and diagnostic development. This in-depth technical guide focuses on the solubility characteristics of Azido-PEG2-acid, a commonly utilized bifunctional linker.

This compound possesses a hydrophilic polyethylene glycol (PEG) spacer, which generally imparts good aqueous solubility.[1][2][3][4] The terminal azide and carboxylic acid groups provide reactive handles for conjugation to various molecules. This guide provides a comprehensive overview of its solubility in different solvent systems, outlines experimental protocols for solubility determination, and presents a logical workflow for solvent selection and testing.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, information from suppliers and related compounds indicates a favorable solubility profile in a range of common laboratory solvents. The hydrophilic nature of the short PEG chain is a key determinant of its solubility.[1][2] The following table summarizes the expected solubility of this compound based on available data for this and structurally similar PEGylated molecules.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Remarks |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer, HEPES Buffer | Good | The hydrophilic PEG spacer and the ionizable carboxylic acid group contribute to good solubility in aqueous media.[3][5][6] Solubility in aqueous buffers can be pH-dependent. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These solvents are capable of solvating a wide range of polar and non-polar compounds and are often recommended for preparing stock solutions of PEGylated molecules.[7][8] |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | DCM is often used in the synthesis and purification of PEGylated compounds.[8][9] |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF is another common solvent for PEG-containing molecules.[8] |

| Nitriles | Acetonitrile | Soluble | Acetonitrile is frequently used in reversed-phase chromatography for the purification and analysis of PEGylated compounds, indicating good solubility.[8] |

| Alcohols | Methanol, Ethanol | Soluble | The polarity of short-chain alcohols allows for favorable interactions with the PEG chain. |

Experimental Protocols for Solubility Determination

For precise quantification of solubility in a specific buffer or solvent system, the following experimental protocols can be employed.

Shake-Flask Method for Equilibrium Solubility

This is a standard method for determining the equilibrium solubility of a compound.[10]

Materials:

-

This compound

-

Selected solvent (e.g., PBS, pH 7.4)

-

Sealed vials (e.g., glass vials with screw caps)

-

Shaker or rotator providing constant agitation

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vial on a shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for selecting a solvent and determining the solubility of this compound.

References

- 1. biochempeg.com [biochempeg.com]

- 2. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound | 1312309-63-9 [chemicalbook.com]

- 5. This compound CAS#: 1312309-63-9 [m.chemicalbook.com]

- 6. This compound CAS#: 1312309-63-9 [amp.chemicalbook.com]

- 7. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]

- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. Azido-PEG2-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. benchchem.com [benchchem.com]

The Core of Connection: An In-depth Technical Guide to Click Chemistry with Azido Linkers

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and drug development by offering a suite of reactions that are rapid, efficient, and highly specific. At the heart of this chemical paradigm lies the versatile and bioorthogonal azido group, a key player in the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technical guide provides a comprehensive exploration of the mechanisms, experimental protocols, and quantitative data associated with these powerful ligation techniques, empowering researchers to effectively harness their potential.

Core Principles: The Mechanisms of Azide-Alkyne Click Chemistry

The fundamental transformation in both CuAAC and SPAAC is the [3+2] cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole linkage. However, the mode of activation and the resulting mechanistic pathways differ significantly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, boasting an enormous rate acceleration of 107 to 108 compared to the uncatalyzed thermal cycloaddition.[1] This remarkable efficiency is achieved through a copper(I)-mediated catalytic cycle that ensures high yields and exclusive formation of the 1,4-disubstituted triazole regioisomer.

The generally accepted mechanism involves the following key steps:

-

Formation of a Copper-Acetylide Complex: The reaction is initiated by the coordination of a Cu(I) ion to the terminal alkyne, which significantly increases the acidity of the terminal proton. Deprotonation leads to the formation of a copper-acetylide intermediate.

-

Coordination of the Azide: The azide then coordinates to the copper center of the acetylide complex.

-

Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing intermediate is proposed.[1]

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[1]

The catalytic cycle is critically dependent on maintaining copper in its +1 oxidation state. In practice, this is often achieved by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

Copper-stabilizing ligands are essential for efficient and biocompatible CuAAC reactions. They prevent the oxidation of Cu(I) to the inactive Cu(II) state, mitigate copper-induced cytotoxicity, and can further accelerate the reaction rate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a copper-free alternative to CuAAC, SPAAC is a bioorthogonal reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern.[2] The driving force for this reaction is the significant ring strain of a cyclooctyne, the smallest stable cyclic alkyne. This strain, estimated to be around 18 kcal/mol, is released upon the [3+2] cycloaddition with an azide, thereby lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[3]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. Unlike CuAAC, which is highly regioselective, SPAAC can produce a mixture of regioisomers, depending on the structure of the cyclooctyne.[4]

Quantitative Data Presentation: A Comparative Analysis

The choice between CuAAC and SPAAC often depends on the specific requirements of the application, with a key trade-off between reaction kinetics and biocompatibility. The following tables summarize important quantitative data to aid in this decision-making process.

Table 1: General Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to copper cytotoxicity (can be mitigated with ligands)[5][6] | High, ideal for in vivo and live-cell applications[2] |

| Reaction Kinetics | Very fast (second-order rate constants typically 1 to 100 M⁻¹s⁻¹)[4] | Generally slower than CuAAC, highly dependent on the cyclooctyne used (rate constants from 10⁻³ to >1 M⁻¹s⁻¹)[2] |

| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |

| Regioselectivity | High, exclusively yields the 1,4-disubstituted triazole isomer[4] | Can produce a mixture of regioisomers depending on the cyclooctyne[4] |

Table 2: Performance of Common Copper Ligands in CuAAC

| Ligand | Relative Reaction Rate | Water Solubility | Biocompatibility | Key Characteristics |

| TBTA | Very High[5][6] | Low[5] | Low[6] | Excellent for organic synthesis, but poor water solubility and higher cytotoxicity limit its use in biological systems.[5][7] |

| THPTA | Moderate[6] | High[5] | Moderate[6] | A water-soluble ligand that is a good choice for aqueous bioconjugation.[7] |

| BTTAA | Very High[5][8] | Moderate[5] | Very High[6] | Offers the highest catalytic activity and excellent biocompatibility, making it ideal for demanding in vivo applications.[8][9] |

Data compiled from fluorogenic assays and cell-based labeling experiments.[7][8]

Table 3: Second-Order Rate Constants for Common Cyclooctynes in SPAAC (with Benzyl Azide)

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |

| BCN | ~0.012 - 0.1[10][11] | Compact and less hydrophobic, but with slower kinetics.[3] |

| DBCO (ADIBO) | ~0.6 - 1.0[10][11] | High reactivity, making it a popular choice for many applications.[2] |

| DIBO | ~0.3 - 0.7[11] | Reacts exceptionally fast, with modifications to its structure further increasing the rate.[12][13] |

| DIBAC | Can be higher than DBCO[10] | Highly reactive cyclooctyne. |

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.[10]

Experimental Protocols

The following are generalized, step-by-step protocols for performing CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.

General Protocol for a CuAAC Reaction (Small Molecule Synthesis)

Materials:

-

Azide-containing starting material

-

Alkyne-containing starting material

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Copper-stabilizing ligand (e.g., THPTA or TBTA)

-

Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)

Procedure:

-

Dissolve Reactants: Dissolve the azide and alkyne starting materials in the chosen solvent in a reaction vessel.

-

Prepare Catalyst Premix: In a separate vial, prepare a premix of CuSO₄ and the ligand. A common ratio is 1:5 (CuSO₄:ligand).

-

Add Catalyst: Add the catalyst premix to the reaction mixture with stirring.

-

Initiate Reaction: Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture to initiate the reaction. A typical stoichiometry is 1-5 mol% CuSO₄ and 5-10 mol% sodium ascorbate relative to the limiting reagent.

-

Reaction Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions are often complete within 1-24 hours at room temperature.

-

Work-up and Purification: Upon completion, quench the reaction (e.g., with EDTA to chelate copper), and purify the product using standard techniques such as extraction, precipitation, or column chromatography.

General Protocol for a SPAAC Reaction (Protein Labeling)

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-containing labeling reagent (e.g., DBCO-fluorophore)

-

Solvent for the labeling reagent (e.g., DMSO)

Procedure:

-

Prepare Protein Solution: Ensure the azide-modified protein is in a suitable buffer at a known concentration.

-

Prepare Labeling Reagent: Dissolve the cyclooctyne reagent in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution.

-

Initiate Conjugation: Add a molar excess (typically 5-20 fold) of the cyclooctyne stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle mixing. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

-

Purification: Remove the excess, unreacted cyclooctyne reagent using a suitable method for protein purification, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Characterize the labeled protein using appropriate techniques (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

Conclusion

Click chemistry with azido linkers, encompassing both the copper-catalyzed and strain-promoted azide-alkyne cycloadditions, provides an exceptionally powerful and versatile toolkit for molecular assembly. The choice between CuAAC and SPAAC is dictated by the specific demands of the application, with CuAAC offering superior kinetics for in vitro synthesis and SPAAC providing the biocompatibility essential for studies in living systems. By understanding the core mechanisms, leveraging quantitative data to select the appropriate reagents, and following robust experimental protocols, researchers, scientists, and drug development professionals can effectively employ these reactions to advance their scientific endeavors, from the creation of novel therapeutics to the elucidation of complex biological processes.

References

- 1. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Leveraging Azido-PEG2-acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical component, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI.[5][6]

Azido-PEG2-acid is a versatile, heterobifunctional polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design.[7] Its structure features a discrete length PEG chain that enhances aqueous solubility and cell permeability, properties that are often challenging for large PROTAC molecules.[6][8] The linker is terminated with two orthogonal functional groups: a carboxylic acid and an azide. The carboxylic acid allows for straightforward amide bond formation with amine-containing ligands, while the azide group enables highly efficient and bio-orthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect to an alkyne-functionalized partner.[9][10] This modularity facilitates the rapid synthesis of PROTAC libraries for optimization.[6][11]

General Mechanism of Action

PROTACs function catalytically to induce protein degradation. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1][12] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, after which the PROTAC is released to target another protein molecule.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis where an amine-bearing E3 ligase ligand is first coupled to the carboxylic acid of this compound, followed by a CuAAC reaction with an alkyne-functionalized POI ligand.

Synthetic Workflow Diagram

Step A: Amide Coupling

-

Materials & Reagents:

-

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere

-

-

Procedure:

-

Under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution.[3]

-

Add DIPEA (3.0 eq) dropwise to the reaction mixture.[6]

-

Stir the reaction at room temperature for 2-4 hours.[3]

-

Monitor reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the mixture with ethyl acetate. Wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude intermediate product by flash column chromatography to yield the azide-functionalized intermediate.

-

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials & Reagents:

-

Azide-functionalized intermediate from Step A

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/H₂O 1:1 or DMSO)[13]

-

-

Procedure:

-

In a suitable reaction vessel, dissolve the azide-intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a degassed solvent mixture.[13]

-

Add sodium ascorbate (5.0 eq) from a freshly prepared 1M solution in water.[13]

-

In a separate tube, add CuSO₄·5H₂O (0.1 - 0.5 eq).[13] Add this to the main reaction mixture.

-

Seal the vessel, purge with inert gas, and stir vigorously at room temperature for 12-24 hours.[13]

-

Monitor reaction progress by LC-MS.

-

Upon completion, dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry the organic layer, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.[6]

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

-

Protocol 2: Western Blot for Target Protein Degradation

Western blotting is a fundamental technique to quantify PROTAC-induced degradation of a target protein.[12][14]

Workflow for Western Blot Analysis

-

Materials & Reagents:

-

Appropriate cell line expressing the POI

-

PROTAC stock solution (in DMSO)

-

Culture media, PBS, 6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for POI and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).[12]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

-

SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, denature at 95°C, and separate proteins by SDS-PAGE.[3]

-

Protein Transfer: Transfer proteins to a PVDF membrane.[14]

-

Immunoblotting:

-

Signal Detection: Wash the membrane and visualize bands using an ECL substrate with a chemiluminescence imaging system.[12]

-

Loading Control: If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH).[15]

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).[15]

-

Normalize the POI band intensity to its corresponding loading control.[15]

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[15]

-

Data Presentation

The efficacy of a PROTAC is defined by key quantitative parameters:

-

DC₅₀ (Half-maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable.

These values are crucial for comparing the potency and efficacy of different PROTACs.[16]

Table 1: Representative Degradation Data for a Hypothetical PROTAC

| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|---|

| PROTAC-X | Kinase Y | Cereblon (CRBN) | HeLa | 15.2 | 92 |

| PROTAC-X | Kinase Y | Cereblon (CRBN) | THP-1 | 25.8 | 88 |

| PROTAC-Z | BRD4 | VHL | 293T | 5.1 | 95 |

Data is illustrative and highly dependent on the specific PROTAC, target, and cell line used.[3]

Table 2: Binding Affinity Data

| Component | Binding Partner | Technique | KD (nM) |

|---|---|---|---|

| PROTAC-X Warhead | Kinase Y | SPR | 85 |

| PROTAC-X E3 Ligand| CRBN | ITC | 150 |

Binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure binary binding affinities.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lifesensors.com [lifesensors.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. precisepeg.com [precisepeg.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]

- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. research-collection.ethz.ch [research-collection.ethz.ch]

- 17. tandfonline.com [tandfonline.com]

Step-by-Step Guide to Peptide Labeling with Azido-PEG2-acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the covalent labeling of peptides with Azido-PEG2-acid. This heterobifunctional linker is a valuable tool in bioconjugation, offering a versatile platform for introducing a polyethylene glycol (PEG) spacer and an azide functional group onto a peptide of interest. The azide group can subsequently be used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various molecules, including fluorophores, biotin, or other biomolecules.[1][2]

The protocol herein details the two-step aqueous conjugation method. First, the carboxylic acid moiety of this compound is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This activation step forms a more stable, amine-reactive NHS ester. Subsequently, this activated linker reacts with primary amines (the N-terminus or lysine side chains) on the peptide to form a stable amide bond.[5]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the labeling reaction is influenced by several key parameters. The following table summarizes typical ranges and starting points for the optimization of peptide labeling with this compound.

| Parameter | Typical Value/Range | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1][6] |

| Molar Ratio (this compound : Peptide) | 5:1 to 20:1 | A molar excess of the PEG linker drives the reaction towards completion.[5] The optimal ratio should be determined empirically. |

| Molar Ratio (EDC : this compound) | 1.5:1 to 5:1 | A molar excess of EDC is required to efficiently activate the carboxylic acid.[4] |

| Molar Ratio (NHS/Sulfo-NHS : this compound) | 1:1 to 2:1 | NHS or Sulfo-NHS stabilizes the activated intermediate, increasing coupling efficiency.[3] |

| Activation Buffer pH | 4.5 - 6.0 | This pH range is optimal for the EDC/NHS activation of the carboxylic acid.[3][7] |

| Conjugation Buffer pH | 7.2 - 8.5 | A slightly alkaline pH is necessary for the efficient reaction between the NHS ester and the peptide's primary amines.[5][7] |

| Reaction Temperature | Room Temperature (20-25°C) | Incubation at room temperature is generally sufficient. |

| Reaction Time (Activation) | 15 - 30 minutes | A short incubation is sufficient to form the NHS ester.[3] |

| Reaction Time (Conjugation) | 1 - 4 hours | The reaction progress can be monitored by analytical HPLC.[1] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the labeling of a peptide with this compound using EDC/NHS chemistry in an aqueous environment.

Materials and Reagents

-

Peptide of interest (with at least one primary amine)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.5. Ensure the buffer is free of primary amines (e.g., Tris).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System (e.g., RP-HPLC, SEC)

-

Analytical Instruments (e.g., LC-MS, MALDI-TOF)

Protocol 1: Two-Step Aqueous Conjugation

This protocol is recommended for most applications as it allows for better control over the reaction by separating the activation and conjugation steps.

Step 1: Reagent Preparation

-

Peptide Solution: Dissolve the lyophilized peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the peptide is stored in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

-

EDC Stock Solution: Prepare a 100 mM stock solution of EDC in Activation Buffer immediately before use. EDC is moisture-sensitive.

-

NHS/Sulfo-NHS Stock Solution: Prepare a 100 mM stock solution of NHS or Sulfo-NHS in Activation Buffer immediately before use.

Step 2: Activation of this compound

-

In a microcentrifuge tube, combine the this compound stock solution with the required volume of Activation Buffer.

-

Add the EDC stock solution to achieve a 1.5 to 5-fold molar excess over the this compound.

-

Immediately add the NHS or Sulfo-NHS stock solution to achieve a 1 to 2-fold molar excess over the this compound.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Peptide

-

Immediately after activation, add the activated this compound solution to the peptide solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust the pH by adding a small amount of Conjugation Buffer.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction (Optional but Recommended)

-

To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

Step 5: Purification of the Azido-Labeled Peptide

-

Purify the reaction mixture to remove excess reagents, byproducts, and any unreacted peptide. The choice of purification method will depend on the properties of the peptide and the conjugate.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution method suitable for most peptides. The more hydrophilic PEGylated peptide will typically elute earlier than the unmodified peptide.[5]

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is effective for removing small molecule reagents.[1]

-

Dialysis: Useful for removing small molecule impurities from larger peptides.

-

Step 6: Characterization of the Final Product

-

Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the successful conjugation and determine the degree of labeling by analyzing the mass of the purified product. The mass should correspond to the mass of the peptide plus the mass of the incorporated this compound moiety (203.2 Da).

-

Analytical RP-HPLC: Assess the purity of the final product.

Mandatory Visualizations

Caption: Experimental workflow for peptide labeling with this compound.

Caption: Reaction pathway for this compound conjugation to a peptide.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles Using Azido-PEG2-acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a cornerstone of modern nanomedicine and targeted drug delivery.[1] The choice of linker molecule is critical for imparting desired physicochemical properties, ensuring biocompatibility, and enabling the attachment of targeting ligands or therapeutic payloads. Azido-PEG2-acid is a heterobifunctional linker molecule designed for this purpose. It features a terminal azide (N₃) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[2]

This unique structure offers a versatile platform for a two-step, controlled functionalization strategy. The carboxylic acid can form a stable amide bond with amine-functionalized nanoparticles, while the azide group serves as a reactive handle for "click chemistry," such as the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] The short, hydrophilic PEG spacer enhances the colloidal stability and water solubility of the nanoparticles, which can reduce non-specific protein binding and minimize recognition by the immune system, potentially leading to longer circulation times in vivo.[1][5]

This document provides detailed experimental protocols for the covalent attachment of this compound to nanoparticles and subsequent conjugation of alkyne-containing molecules. It also includes representative data and characterization methods to guide researchers in developing advanced nanoparticle systems.

Key Features and Applications

-

Heterobifunctional Linking: The orthogonal reactive groups (carboxylic acid and azide) allow for sequential and specific conjugation reactions, providing precise control over the nanoparticle's surface chemistry.[2]

-

"Click Chemistry" Ready: The terminal azide group is ideal for CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient attachment of a wide array of molecules, including peptides, fluorescent dyes, or targeting ligands.[6][7]

-

Enhanced Biocompatibility: The PEG spacer helps create a hydrophilic shell around the nanoparticle, which can improve stability, reduce aggregation, and minimize opsonization.[3][8]

-

Versatile Applications: This linker is a key component in the development of:

Experimental Workflows and Protocols

The functionalization process typically involves two main stages: (1) Covalent attachment of the this compound linker to the nanoparticle surface and (2) "Clicking" a molecule of interest onto the newly installed azide group.

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol details the conjugation of the carboxylic acid moiety of this compound to nanoparticles displaying primary amine groups on their surface using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) chemistry.

Materials:

-

Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric NPs)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

-

Centrifugal filter units or magnetic separation rack

Procedure:

-

Nanoparticle Preparation: Resuspend the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.[8]

-

Reagent Preparation:

-

Dissolve this compound in MES buffer to a concentration of 1-10 mg/mL.

-

Immediately before use, prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer.[1]

-

-

Activation and Conjugation:

-

Add the this compound solution to the nanoparticle suspension. A 10- to 100-fold molar excess of the PEG linker over the estimated number of surface amine groups is recommended as a starting point.[13]

-

Add the EDC and NHS solutions to the nanoparticle mixture. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.[1]

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing.[13]

-

-

Purification:

-

Purify the functionalized nanoparticles to remove unreacted linker and coupling agents.

-

For non-magnetic nanoparticles, use centrifugal filter units (e.g., 10 kDa MWCO), washing three times with PBS (pH 7.4).[1]

-

For magnetic nanoparticles, use a magnetic separation rack to pellet the nanoparticles, discard the supernatant, and wash the pellet three times with PBS.[1]

-

-

Storage: Resuspend the final this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.[13]

Protocol 2: CuAAC "Click Chemistry" Conjugation of Alkyne-Molecules

This protocol describes the copper(I)-catalyzed cycloaddition of an alkyne-containing molecule (e.g., a targeting ligand or fluorescent dye) to the surface of the Azido-PEG2-nanoparticles prepared in Protocol 1.

Materials:

-

Azido-PEG2-functionalized nanoparticles (from Protocol 1)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, as a copper ligand)

-

PBS, pH 7.4

-

Deionized (DI) water

Procedure:

-

Reagent Preparation:

-

Disperse the Azido-PEG2-nanoparticles in PBS to a final concentration of 1 mg/mL.

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).[3]

-

-

Click Reaction:

-

In a reaction vessel, add the alkyne-functionalized molecule to the nanoparticle suspension. A 5- to 10-fold molar excess of the alkyne molecule relative to the estimated number of surface azide groups is a common starting point.[3]

-

(Optional) If using THPTA, add it to the mixture at a final concentration of 1-5 mM.

-

Add the CuSO₄ solution to the mixture, followed immediately by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species. Typical final concentrations are 0.1-1 mM CuSO₄ and 1-5 mM sodium ascorbate.[3][5]

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[3]

-

-

Purification:

-

Purify the functionalized nanoparticles by centrifugation or magnetic separation to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.[3]

-

Wash the nanoparticles three times with PBS.

-

Resuspend the final product in a suitable buffer for storage or downstream applications.[3]

-

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the success of each functionalization step.

| Parameter | Analytical Method | Expected Outcome / Purpose | Citation |

| Hydrodynamic Diameter & Polydispersity | Dynamic Light Scattering (DLS) | A modest increase in size is expected after PEGylation. A low Polydispersity Index (PDI < 0.2) indicates a monodisperse sample without significant aggregation. | [1][8] |

| Surface Charge | Zeta Potential Measurement | The surface charge is expected to shift towards neutral after coating with the PEG linker, as the PEG layer shields the original surface charge. | [3][5] |

| Confirmation of Azide Group | Fourier-Transform Infrared Spectroscopy (FTIR) | After Protocol 1, the appearance of a characteristic, sharp peak around 2100 cm⁻¹ confirms the successful attachment of the azide-containing linker. This peak should disappear or reduce after Protocol 2. | [3][5] |

| Confirmation of Conjugation | UV-Vis or Fluorescence Spectroscopy | If the conjugated molecule is a chromophore or fluorophore, its presence and quantity can be confirmed by measuring absorbance or fluorescence. | [3] |

| Morphology and Aggregation State | Transmission Electron Microscopy (TEM) | TEM can be used to visualize the nanoparticles, confirm their core size, and assess whether the functionalization process has induced aggregation. | [1][11] |

Representative Quantitative Data

The data presented below are representative examples and will vary depending on the core nanoparticle type, size, and specific reaction conditions used.

| Nanoparticle State | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Bare Amine-NP | 105 ± 4 | 0.15 | +35 ± 3 |

| After this compound Functionalization (Protocol 1) | 120 ± 5 | 0.18 | +5 ± 2 |

| After Click Conjugation of a Peptide (Protocol 2) | 128 ± 6 | 0.19 | -8 ± 2 |

Note: The shift in zeta potential from positive to near-neutral after PEGylation is a key indicator of successful surface coating.[3] The final charge will depend on the properties of the molecule attached via click chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. irjweb.com [irjweb.com]

- 7. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, self-assembly, and characterization of PEG-coated iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for EDC/NHS Activation of Azido-PEG2-acid for Amine Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of proteins and other biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. PEGylation can enhance solubility, increase systemic retention, and reduce the immunogenicity of the conjugated molecule. The heterobifunctional linker, Azido-PEG2-acid, offers a versatile tool for bioconjugation. Its terminal carboxylic acid can be activated to react with primary amines on a target molecule, while the azide group remains available for subsequent "click chemistry" reactions, enabling the creation of complex, multi-component bioconjugates.

This document provides a detailed protocol for the activation of this compound using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system for subsequent coupling to amine-containing molecules.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group and a primary amine.[1]

-

Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]

-

Formation of a Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester.

-

Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein's lysine residue or N-terminus) to form a stable amide bond, releasing NHS as a byproduct. This reaction is most efficient at a pH range of 7.2-8.5.[1]

Quantitative Data Summary

Successful EDC/NHS coupling is highly dependent on optimizing reaction conditions. The following tables summarize key quantitative parameters for the activation of this compound and subsequent amine coupling.

Table 1: Recommended Buffer and pH Conditions

| Step | Parameter | Recommended Range | Buffer Suggestions (Non-Amine, Non-Carboxylate) | Rationale |

| Activation | pH | 4.5 - 6.0 | MES, HEPES | Activation of the carboxyl group is most efficient in a mildly acidic environment.[1][2] |

| Coupling | pH | 7.2 - 8.5 | PBS, Borate, HEPES | Amine coupling is most efficient at a slightly alkaline pH.[1][2] |

Table 2: Reagent Concentrations and Reaction Times

| Reagent/Step | Typical Molar Excess (vs. This compound) | Typical Concentration | Reaction Time | Temperature |

| EDC | 2 - 10 fold | 2 - 10 mM | 15 - 30 minutes | Room Temperature |

| NHS/Sulfo-NHS | 2 - 5 fold | 5 - 25 mM | 15 - 30 minutes | Room Temperature |

| Amine Coupling | 1 - 1.5 fold (vs. activated this compound) | Varies by application | 2 hours - Overnight | 4°C or Room Temperature |

| Quenching | N/A | 10 - 50 mM | 15 - 30 minutes | Room Temperature |

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of an amine-containing molecule to this compound.

Materials

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1]

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).[1]

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)

Protocol

Step 1: Preparation of Reactants

-

Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1]

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use, as EDC is susceptible to hydrolysis.

-

Dissolve the this compound in Activation Buffer. This compound is a colorless oil and may be difficult to weigh and dispense.[2][3] To facilitate handling, a stock solution in anhydrous DMF or DMSO can be prepared.[2]

-

Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.

Step 2: Activation of this compound

-

In a reaction tube, combine the this compound solution with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS (or Sulfo-NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]

Step 3: Conjugation to the Amine-Containing Molecule

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule.

-

If the activation was performed in a buffer at pH 6.0, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[2]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching of the Reaction

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.[1]

Step 5: Purification of the Conjugate

-

Purify the Azido-PEG-conjugated molecule from excess reagents and byproducts.

-

The choice of purification method depends on the properties of the final conjugate. Size-exclusion chromatography is a common method for separating the larger PEGylated product from smaller, unreacted molecules.[] Dialysis can also be used to remove small molecule contaminants.[5]

Mandatory Visualizations

Caption: Chemical reaction pathway for EDC/NHS activation of this compound and subsequent amine coupling.

Caption: Experimental workflow for the EDC/NHS mediated coupling of this compound to an amine-containing molecule.

References

Revolutionizing Molecular Assembly: A Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. This powerful ligation reaction facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2][3] Its remarkable efficiency, high yields (often exceeding 95%), broad functional group tolerance, and ability to proceed in a wide range of solvents, including water, have cemented its role as an indispensable tool in drug discovery, chemical biology, and materials science.[4][5][6] The CuAAC reaction is characterized by a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[4] This application note provides a comprehensive overview, detailed experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Core Principles and Mechanism

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. The catalytically active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][7] The addition of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to enhance reaction efficiency.[7][8][9]

The catalytic cycle is generally understood to proceed through the formation of a copper(I)-acetylide intermediate. This is followed by coordination of the azide to the copper center, a cycloaddition step to form a six-membered copper-containing intermediate, and subsequent rearrangement and protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst.[1]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for performing a successful CuAAC reaction, compiled from various sources. These values can be optimized depending on the specific substrates and reaction scale.

| Parameter | Small Molecule Synthesis (Solution) | Bioconjugation (Aqueous) | Solid-Phase Synthesis |

| Alkyne Concentration | 1.0 equivalent | 1.2 - 10 equivalents (relative to azide) | 1.5 - 5 equivalents (relative to resin loading) |

| Azide Concentration | 1.0 equivalent | 1.0 equivalent | 1.5 - 5 equivalents (relative to resin loading) |

| Copper Source | CuSO₄·5H₂O (1-5 mol%) or CuI (0.5-5 mol%) | CuSO₄ (50-100 µM) | CuSO₄·5H₂O or CuI (1-10 mol%) |

| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Sodium Ascorbate (5 mM, freshly prepared) | Sodium Ascorbate (5-20 mol%) |

| Ligand | TBTA (1-5 mol%) or THPTA (for aqueous co-solvents) | THPTA (5 equivalents relative to Cu) | TBTA or other suitable ligands (1-10 mol%) |

| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | Aqueous buffer (e.g., PBS) | DMF, NMP, DCM |

| Temperature | Room Temperature (can be heated to 40-50°C for sluggish reactions)[8] | Room Temperature or 37°C | Room Temperature |

| Reaction Time | 1 - 24 hours | 1 - 4 hours | 4 - 16 hours |

| Typical Yield | >90% | Quantitative or near-quantitative | High, dependent on resin and substrate |

Experimental Protocols

Protocol 1: General Procedure for Small-Scale CuAAC Reaction in Solution

This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

-

Phenylacetylene (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium L-ascorbate (0.1 eq)

-

Solvent: tert-Butanol/Water (1:1 mixture)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the t-BuOH/H₂O (1:1) solvent system.[10]

-

Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).[1][10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1][10] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-benzyl-4-phenyl-1,2,3-triazole.[10]

Protocol 2: General Procedure for Bioconjugation

This protocol provides a general guideline for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

Azide-functionalized cargo (e.g., fluorescent dye, drug molecule) (4-50 eq)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride (optional, to prevent protein damage)

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate as listed above.[8][11]

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the appropriate buffer. Add the azide-functionalized cargo.

-

Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA ligand.[8] A 1:5 molar ratio of Cu:THPTA is commonly used.[12]

-